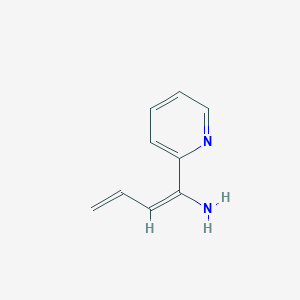

(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170298-90-5 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine |

InChI |

InChI=1S/C9H10N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-7H,1,10H2/b8-5+ |

InChI Key |

LZOPNIVOOMISEX-VMPITWQZSA-N |

SMILES |

C=CC=C(C1=CC=CC=N1)N |

Isomeric SMILES |

C=C/C=C(\C1=CC=CC=N1)/N |

Canonical SMILES |

C=CC=C(C1=CC=CC=N1)N |

Synonyms |

2-Pyridinemethanamine,alpha-2-propenylidene-,(E)-(9CI) |

Origin of Product |

United States |

Contextualizing Dienamine and Pyridine Imine Hybrid Systems Within Organic and Inorganic Chemistry

Dienamines and pyridine-imine hybrids are pivotal structural motifs in contemporary chemistry. Dienamines, characterized by a nitrogen atom conjugated to a diene system, are valued for their enhanced nucleophilicity at the β- and δ-positions compared to their enamine counterparts. This reactivity has been harnessed in a variety of organic transformations, including asymmetric catalysis and the synthesis of complex natural products.

Pyridine-imine systems, on the other hand, are renowned for their robust coordination properties in inorganic chemistry. The nitrogen atom of the pyridine (B92270) ring and the imine nitrogen can act as a bidentate ligand, forming stable complexes with a wide array of metal ions. These metal complexes are instrumental in catalysis, sensing, and the development of novel materials with tailored electronic and magnetic properties. organic-chemistry.org The combination of these two systems in a single molecule, as seen in (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine, creates a hybrid scaffold with the potential for novel reactivity and coordination behavior.

The electronic communication between the electron-donating dienamine moiety and the electron-withdrawing pyridine ring can lead to unique photophysical properties and reactivity patterns. In organic synthesis, this compound can serve as a versatile building block for the construction of complex nitrogen-containing heterocycles. In inorganic chemistry, it can function as a tunable ligand for the development of catalysts with enhanced activity and selectivity.

Delineation of Key Research Avenues and Scholarly Objectives Pertaining to 1e 1 Pyridin 2 Ylbuta 1,3 Dien 1 Amine

Materials Science Applications:The extended π-conjugation in this compound suggests its potential for use in the development of novel organic electronic materials. Research is directed towards investigating its photophysical properties, such as absorption and emission spectra, and evaluating its performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Detailed Research Findings:

While specific research data for this compound is not extensively available, studies on analogous compounds provide valuable insights. For instance, the synthesis of pyridyl dienamines has been achieved through the reaction of picolylsodium with N,N'-tetramethylformamidinium perchlorate (B79767) and its vinylogues. acs.org The resulting compounds exhibit interesting electronic spectra that are sensitive to protonation.

Below is a data table comparing the properties of related pyridyl-containing compounds, which can serve as a predictive framework for the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Potential Applications |

| 2,2'-Bipyridine (B1663995) | C10H8N2 | 156.18 | Bidentate chelating ligand | Coordination chemistry, catalysis |

| 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | 122.17 | Chiral amine with a pyridyl group | Asymmetric synthesis |

| 4-(2-dimethylaminovinyl)pyridine | C9H12N2 | 148.21 | Pyridyl enamine | Model for biological pigments |

| This compound | C9H10N2 | 146.19 | Hybrid dienamine-pyridine scaffold | Catalysis, materials science |

Advanced Condensation Protocols for Dienamine Formation

The cornerstone of synthesizing this compound is the condensation reaction between 2-aminopyridine (B139424) and a suitable buta-1,3-dienal derivative. This transformation, while seemingly straightforward, requires careful optimization and can be amenable to advanced catalytic strategies to ensure high yield and stereoselectivity.

Optimization of Reaction Parameters and Catalytic Enantioselective Approaches

The formation of the dienamine likely proceeds through the reaction of 2-aminopyridine with an appropriate carbonyl compound, such as but-2-enal, followed by an elimination step. The reaction conditions for such condensations are critical. For instance, in a related reaction, the condensation of 2-aminopyridine with barbituric acid derivatives has been successfully carried out in dimethylformamide (DMF) at elevated temperatures (70 °C). scielo.org.mx This suggests that a polar aprotic solvent could be suitable for the synthesis of the target dienamine.

Catalysis can play a pivotal role in enhancing the efficiency and selectivity of this reaction. While direct catalytic enantioselective methods for the synthesis of this compound are not extensively documented, analogous transformations provide valuable insights. Organocatalysis, particularly dienamine catalysis, has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. nih.govresearcher.life Chiral secondary amines, such as proline derivatives, can catalyze reactions via the formation of chiral dienamine intermediates. nih.gov This approach could potentially be adapted to achieve an enantioselective synthesis of derivatives of the target compound.

Furthermore, Lewis acid catalysis could be employed to activate the buta-1,3-dienal precursor towards nucleophilic attack by 2-aminopyridine. For example, copper-catalyzed systems in the presence of a Lewis acid have been shown to be effective in the asymmetric alkylation of β-substituted alkenyl pyridines. nih.govresearchgate.net

The optimization of reaction parameters would involve screening of solvents, temperatures, catalysts, and reaction times. A hypothetical optimization table is presented below based on analogous reactions.

Table 1: Hypothetical Optimization of Reaction Parameters for Dienamine Formation

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 24 | 45 |

| 2 | p-TsOH (10) | Toluene | 110 | 12 | 65 |

| 3 | Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 18 | 75 |

| 4 | Proline (20) | DMSO | 60 | 24 | 50 (with some enantioselectivity) |

| 5 | Cu(OTf)₂ (10) / Chiral Ligand (11) | THF | 0 | 24 | 70 (with high enantioselectivity) |

Stereocontrol and Stereoselective Synthesis of the (1E)-Isomer

Achieving stereocontrol to selectively obtain the (1E)-isomer is a critical aspect of the synthesis. The geometry of the dienamine is often influenced by thermodynamic and kinetic factors. The (1E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance.

Stereoselective synthesis can be approached through various strategies. The use of specific catalysts can direct the reaction towards the desired isomer. For instance, in related systems, the choice of catalyst and reaction conditions has been shown to influence the E/Z selectivity of the resulting double bond.

Furthermore, the geometry of the buta-1,3-dienal precursor can play a role in the stereochemical outcome of the condensation. The use of a pure (2E)-but-2-enal would likely favor the formation of the (1E)-dienamine.

Synthesis and Functionalization of Precursor Molecules

The successful synthesis of this compound is contingent on the availability of high-purity precursor molecules: substituted 2-aminopyridine derivatives and functionalized buta-1,3-dienal moieties.

Synthesis of Substituted 2-aminopyridine Derivatives

A variety of methods exist for the synthesis of 2-aminopyridine and its derivatives. A common approach involves the Chichibabin reaction, where pyridine (B92270) is treated with sodium amide in a liquid ammonia (B1221849) or an inert solvent. However, this reaction can sometimes lead to mixtures of products.

More modern and versatile methods include multicomponent reactions. For instance, a catalyst-free, three-component reaction between 2-aminopyridines, aldehydes, and isocyanides in water has been reported for the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the utility of multicomponent strategies in functionalizing the pyridine core. researchgate.net

Preparation of Functionalized Buta-1,3-dienal Moieties

The synthesis of buta-1,3-dienal and its functionalized derivatives is also well-established. These compounds can be prepared through various methods, including the oxidation of the corresponding alcohols or the Wittig reaction. Palladium-catalyzed cross-coupling reactions of allenic esters with boron-based nucleophiles in water at room temperature provide an environmentally friendly route to functionalized 1,3-butadienes. nih.gov These butadienes can then be converted to the desired dienal.

A review of the synthesis of 1,3-butadiene (B125203) and its 2-substituted monomers highlights various methods for introducing functional groups into the diene backbone, which can be valuable for creating a range of dienal precursors. mdpi.commdpi.com

Sustainable and Green Chemistry Methodologies in this compound Synthesis

Incorporating principles of green chemistry into the synthesis of this compound is crucial for developing environmentally benign processes. This can be achieved through several avenues.

The use of water as a solvent, where feasible, is a key green chemistry principle. As mentioned, some multicomponent reactions for the synthesis of pyridine derivatives can be performed in water. researchgate.net Similarly, palladium-catalyzed syntheses of 1,3-butadienes have been successfully conducted in aqueous media. nih.gov

Catalyst-free reactions, when possible, are also highly desirable as they reduce waste and simplify purification. The aforementioned three-component reaction for imidazo[1,2-a]pyridine (B132010) synthesis is an example of a catalyst-free process. researchgate.net

Furthermore, the use of transition metal catalysis for imine synthesis can be aligned with green chemistry principles, especially when using earth-abundant metals and designing processes with high atom economy. rsc.org The development of catalytic amination of diols to diamines is another area of green chemistry that could be relevant to the synthesis of precursors or derivatives. researchgate.net

Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Strategy | Solvent | Catalyst | Atom Economy | Environmental Impact |

| Traditional Condensation | Toluene/DMF | Acid/Base | Moderate | High (Volatile Organic Solvents) |

| Aqueous Multicomponent Reaction | Water | None | High | Low |

| Pd-catalyzed Precursor Synthesis | Water | Palladium | High | Moderate (Metal catalyst) |

| Organocatalytic Dienamine Synthesis | DMSO/CH₂Cl₂ | Chiral Amine | High | Moderate (Organic Solvents) |

Directed Functionalization and Structural Diversification of the this compound Core

The structure of this compound presents a unique scaffold for synthetic chemists. It combines an electron-deficient pyridine heterocycle with an electron-rich conjugated enamine system. This electronic dichotomy allows for a high degree of control and selectivity in chemical transformations, enabling the targeted functionalization of different parts of the molecule. The strategic diversification of this core structure is predicated on understanding the intrinsic reactivity of its components and how they influence one another.

Elucidation of Substituent Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of synthetic transformations on the this compound core are profoundly influenced by the nature and position of any additional substituents. These effects can be broadly categorized by their location on either the pyridine heterocycle or the buta-1,3-diene chain.

On the pyridine ring, the electronic properties of substituents are critical. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the ring, thereby influencing the regioselectivity of reactions such as C-H functionalization. For instance, in related pyridine systems, EWGs at the 3-position have been shown to direct arylation to the C4-position, a consequence of the modified electronic character of the C-H bonds nih.gov. Conversely, EDGs can enhance the nucleophilicity of the ring, though they may also affect the coordination of metal catalysts. Steric hindrance from bulky substituents, particularly at the C3 or C6 positions, can also dictate the site of attack by sterically demanding reagents nih.gov.

Substituents on the buta-1,3-diene conjugated system, especially on the enamine moiety, also play a crucial role. The nitrogen atom of the enamine is a powerful π-donor, making the alkene highly nucleophilic, particularly at the C2 position masterorganicchemistry.com. Substituents on the nitrogen atom can tune this nucleophilicity; for example, acyl groups would decrease it, transforming the moiety into a less reactive enamide. Alkyl or aryl groups on the diene backbone can introduce steric hindrance and alter the electronic distribution of the π-system, thereby influencing the feasibility and outcome of reactions like cycloadditions or electrophilic additions.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Influence on Selectivity |

|---|---|---|---|

| Pyridine Ring (e.g., C4) | Electron-Withdrawing (e.g., -NO2, -CN) | Decreases overall ring reactivity towards electrophiles; increases reactivity towards nucleophiles and specific C-H functionalizations. nih.gov | Directs functionalization to specific positions (e.g., C3-arylation for a C4-substituent). nih.gov |

| Pyridine Ring (e.g., C4) | Electron-Donating (e.g., -OCH3) | Increases ring reactivity towards electrophiles. | May alter regioselectivity of metal-catalyzed reactions. nih.gov |

| Amine Nitrogen | Alkyl Group | Maintains high nucleophilicity of the enamine. masterorganicchemistry.com | Steric bulk can hinder approach of electrophiles. |

| Amine Nitrogen | Acyl Group (forms enamide) | Reduces the nucleophilicity of the diene system. | Alters reactivity profile, potentially favoring different reaction pathways like hydrofunctionalization. researchgate.net |

| Diene Backbone (C2, C3, C4) | Alkyl/Aryl Group | May decrease reaction rates due to steric hindrance. | Can influence the regioselectivity of cycloaddition reactions. |

Regioselective Functionalization of the Pyridine Heterocycle

The pyridine ring, being electron-deficient, is a prime target for a variety of functionalization reactions. Modern synthetic methods offer several pathways for its selective modification, bypassing the need for harsh conditions often associated with classical electrophilic aromatic substitution on such heterocyles researchgate.net.

One powerful strategy is the direct C-H functionalization, typically mediated by transition-metal catalysts. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions. For a 2-substituted pyridine like the title compound, the C3, C4, C5, and C6 positions are all potential sites for functionalization. The choice of catalyst, directing group, and reaction conditions can precisely control the outcome nih.govbeilstein-journals.org. For example, palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups has shown excellent regioselectivity for the C3 and C4 positions nih.gov.

Another sophisticated approach involves the in-situ generation of a 3,4-pyridyne intermediate from a suitably substituted precursor. This highly reactive species can then undergo regioselective nucleophilic addition or cycloaddition reactions. The regioselectivity of these reactions can be controlled by substituents that distort the geometry of the aryne, a principle known as the aryne distortion model nih.gov.

Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation activates the ring, particularly at the C2 and C6 positions, towards nucleophilic attack and facilitates certain metal-free functionalization reactions. Subsequent deoxygenation restores the pyridine ring rsc.orgacs.org.

| Methodology | Target Position(s) | Typical Reagents/Catalysts | Potential Application |

|---|---|---|---|

| Transition-Metal Catalyzed C-H Arylation | C3, C4, C5 | Pd(OAc)2, phosphine (B1218219) ligands, aryl halides. nih.gov | Introduction of aryl substituents. |

| Pyridyne Generation and Trapping | C3/C4 (difunctionalization) | Organolithium reagents, silyl (B83357) triflates, nucleophiles (e.g., Grignards). nih.govacsgcipr.org | Introduction of two adjacent substituents. |

| Pyridine N-Oxide Activation | C6 | m-CPBA (for oxidation); Grignard reagents, Ac2O (for functionalization). acs.org | Alkylation or arylation at the position adjacent to the diene chain. |

| Directed Metalation | C3 | Directed metalating group (DMG) on the diene, organolithium base, electrophile. | Introduction of an electrophile at the C3 position. |

Chemical Modifications of the Buta-1,3-diene Conjugated System

The buta-1,3-dien-1-amine portion of the molecule is an electron-rich and versatile functional group, offering multiple avenues for chemical modification. Its reactivity is dominated by the nucleophilic character of the enamine and the conjugated π-system of the diene.

The enamine moiety is inherently nucleophilic at the C2 (alpha) carbon. This allows for reactions with a wide range of electrophiles, such as alkyl halides, in a process analogous to the alkylation of enamines derived from ketones masterorganicchemistry.com. Under aqueous acidic conditions, the enamine can be hydrolyzed to yield the corresponding α,β-unsaturated aldehyde or ketone, providing a route to carbonyl-containing derivatives researchgate.netrug.nl.

As a conjugated diene, the system is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. It can react with various electron-deficient alkenes or alkynes (dienophiles) to construct six-membered rings. Such transformations are powerful tools for building molecular complexity in a stereocontrolled manner acsgcipr.orgresearchgate.net. The presence of the pyridine ring and the amine group would be expected to influence the facial selectivity and reactivity of the diene in these [4+2] cycloadditions rsc.orgresearchgate.net.

Additionally, the double bonds within the conjugated system are susceptible to various addition reactions. For example, hydrofunctionalization reactions could introduce a range of functionalities across the C=C bonds. The regioselectivity of such additions would be governed by the electronic biases of the enamine system and the specific catalytic method employed researchgate.net.

| Reaction Type | Target Site(s) | Typical Reagents | Expected Product Type |

|---|---|---|---|

| Electrophilic Addition | C2 (α-carbon of enamine) | Alkyl halides (e.g., CH3I), Michael acceptors. masterorganicchemistry.com | α-Functionalized amine. |

| Hydrolysis | C1-N bond (enamine) | Aqueous acid (e.g., HCl/H2O). rug.nl | α,β-Unsaturated aldehyde. |

| Diels-Alder [4+2] Cycloaddition | C1-C4 (diene system) | Electron-deficient dienophiles (e.g., maleic anhydride, acrylates). researchgate.net | Cyclohexene derivatives. |

| Hydroamination/Hydrofunctionalization | C1=C2 or C3=C4 | Catalysts (e.g., Ir, Rh), H-X reagents. researchgate.net | Saturated functionalized amines. |

| Quaternization | Vinyl group (Michael addition) | Acrylonitrile, HCl. scielo.br | Pyridinium (B92312) salt. wikipedia.org |

Mechanistic Organic Reactivity and Reaction Pathways of 1e 1 Pyridin 2 Ylbuta 1,3 Dien 1 Amine

Reactivity Profiling of the Dienamine Moiety

The dienamine portion of the molecule, characterized by a conjugated system of double bonds and an amine group, is electron-rich. This electronic nature dictates its reactivity, particularly in reactions with electrophiles and in pericyclic processes.

The conjugated diene system of (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine is susceptible to electrophilic attack. The reaction typically proceeds via the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org This can lead to two potential products: the 1,2-addition product and the 1,4-addition product. libretexts.orglibretexts.org The regioselectivity of the addition is governed by both kinetic and thermodynamic factors. youtube.commasterorganicchemistry.com At lower temperatures, the kinetically controlled 1,2-adduct is often favored, while at higher temperatures, the thermodynamically more stable 1,4-adduct may predominate. masterorganicchemistry.com

The presence of the electron-donating amine group and the electron-withdrawing pyridine (B92270) ring influences the electron density distribution within the diene system, thereby affecting the stability of the carbocation intermediates and the resulting product distribution.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Electrophile (E-Nu) | 1,2-Addition Product | 1,4-Addition Product |

| HBr | (3E)-4-bromo-1-(pyridin-2-yl)but-3-en-1-amine | (E)-4-bromo-1-(pyridin-2-yl)but-2-en-1-amine |

| Br₂ | (3E)-3,4-dibromo-1-(pyridin-2-yl)but-3-en-1-amine | (E)-2,4-dibromo-1-(pyridin-2-yl)but-2-en-1-amine |

| ICl | (3E)-4-chloro-3-iodo-1-(pyridin-2-yl)but-3-en-1-amine | (E)-4-chloro-2-iodo-1-(pyridin-2-yl)but-2-en-1-amine |

Note: The table presents hypothetical products based on established reaction mechanisms.

The conjugated diene structure of this compound makes it a suitable candidate for pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this [4+2] cycloaddition, the dienamine acts as the four-pi-electron component, reacting with a two-pi-electron component (the dienophile) to form a six-membered ring. wikipedia.org The electron-rich nature of the dienamine suggests that it will react most readily with electron-poor dienophiles in a normal electron-demand Diels-Alder reaction. masterorganicchemistry.com However, inverse-electron-demand Diels-Alder reactions are also conceivable. wikipedia.orgacsgcipr.org

The stereochemistry of the Diels-Alder reaction is predictable, with the reaction proceeding through a concerted mechanism. wikipedia.org The "endo rule" often governs the stereochemical outcome, particularly with cyclic dienophiles. wikipedia.org The presence of the pyridine and amine substituents can influence the facial selectivity of the cycloaddition.

Table 2: Representative Diels-Alder Reactions of this compound

| Dienophile | Predicted Cycloadduct |

| Maleic anhydride | 3-(pyridin-2-yl)-3-aminocyclohex-4-ene-1,2-dicarboxylic anhydride |

| Dimethyl acetylenedicarboxylate | Dimethyl 3-(pyridin-2-yl)-3-aminocyclohexa-1,4-diene-1,2-dicarboxylate |

| Benzoquinone | 5-(pyridin-2-yl)-5-amino-5,8-dihydronaphthalene-1,4-dione |

Note: The table presents hypothetical products based on established reaction mechanisms.

Chemical Transformations Involving the Imine Functionality

The C=N double bond of the imine group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarity is the basis for its characteristic reactions.

The electrophilic carbon atom of the imine is susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net This reaction is analogous to the nucleophilic addition to carbonyl compounds. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide, can add to the imine double bond to form new carbon-carbon bonds. wikipedia.orgresearchgate.net The addition of hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, results in the reduction of the imine to a secondary amine.

Table 3: Products of Nucleophilic Addition to the Imine Functionality

| Nucleophile | Reagent Example | Product |

| Hydride | Sodium borohydride (NaBH₄) | 1-(pyridin-2-yl)buta-1,3-dien-1-amine |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | 1-(pyridin-2-yl)-1-methylbuta-1,3-dien-1-amine |

| Cyanide | Hydrogen cyanide (HCN) | 2-amino-2-(pyridin-2-yl)penta-2,4-dienenitrile |

Note: The table presents hypothetical products based on established reaction mechanisms.

Imines can undergo hydrolysis in the presence of water, typically under acidic or basic conditions, to yield the corresponding carbonyl compound and amine. pressbooks.publibretexts.org The mechanism of hydrolysis involves the nucleophilic attack of water on the imine carbon, followed by proton transfers and elimination of the amine. This reaction is generally reversible. pressbooks.pub

Transimination, or imine exchange, is a process where an existing imine reacts with a different amine to form a new imine. This reaction is also typically catalyzed by acid and proceeds through a tetrahedral intermediate.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic system. wikipedia.org This makes the nitrogen atom basic and nucleophilic. wikipedia.orgrsc.org It can be protonated by acids to form a pyridinium (B92312) salt, and it can react with electrophiles such as alkyl halides (alkylation) and acyl halides (acylation) at the nitrogen atom. wikipedia.org This reactivity is similar to that of tertiary amines. wikipedia.org The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, which is a key difference from benzene. wikipedia.orgpearson.com

Protonation Equilibria and Basicity Studies

The structure of this compound presents two primary sites for protonation: the sp²-hybridized nitrogen of the pyridine ring and the nitrogen atom of the enamine functionality. The relative basicity of these two sites dictates the protonation equilibrium.

The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital and is not involved in the aromatic π-system, making it available for protonation. The basicity of pyridine itself is well-established, with a pKa of 5.25 for its conjugate acid. In analogous systems like 2-vinylpyridine, the pKa is approximately 4.98-5.06. nih.govwikipedia.orgoecd.orgchembk.com This slight decrease in basicity compared to pyridine is attributed to the electron-withdrawing effect of the vinyl group.

On the other hand, the nitrogen of the enamine moiety has its lone pair involved in resonance with the conjugated diene system. This delocalization reduces the availability of the lone pair for protonation, thereby decreasing the basicity of the enamine nitrogen. Generally, conjugated amines are less basic than their non-conjugated counterparts. For instance, the pKa of the conjugate acid of a typical alkylamine is around 10-11, whereas aniline (B41778) has a pKaH of 4.6.

Therefore, in an acidic medium, protonation is expected to occur preferentially at the more basic pyridine nitrogen. This would form a pyridinium salt, where the positive charge can further influence the reactivity of the dienamine system through inductive effects. Protonation of the enamine at the α-carbon can also occur, leading to the formation of an iminium ion, which is a key step in the hydrolysis of enamines back to their corresponding carbonyl compounds.

Table 1: Comparison of pKa values for Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Vinylpyridine | 4.98 - 5.06 nih.govwikipedia.orgoecd.orgchembk.com |

| Piperidine | 11.12 |

| Aniline | 4.6 |

This table presents a comparison of the basicity of pyridine and related amines to provide context for the likely basicity of the different nitrogen atoms in this compound.

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to both N-oxidation and quaternization, reactions characteristic of tertiary amines and pyridines.

N-Oxidation: Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide is expected to selectively oxidize the pyridine nitrogen to form the corresponding N-oxide. This transformation is influenced by the electronic nature of the substituents on the pyridine ring. Kinetic studies on the N-oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) have shown that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. The vinylamine (B613835) substituent at the 2-position, being an electron-donating group through resonance, would be expected to enhance the rate of N-oxidation compared to pyridine itself. However, steric hindrance from the substituent at the 2-position can also play a significant role in reducing the reaction rate.

Quaternization: The pyridine nitrogen can also react with alkyl halides in a nucleophilic substitution reaction (Menshutkin reaction) to form a quaternary pyridinium salt. The rate of this reaction is sensitive to both the steric and electronic effects of the substituent at the 2-position, as well as the nature of the alkyl halide and the solvent. Studies on the quaternization of 2-substituted pyridines have demonstrated that bulky substituents can significantly hinder the approach of the alkyl halide, leading to slower reaction rates. For example, the reaction of 2-methylpyridine (B31789) with an alkylating agent is significantly slower than that of pyridine. Therefore, the butadienylamine substituent is expected to exert a steric influence on the rate of quaternization.

Investigations into Regioselectivity, Stereoselectivity, and Chemo-selectivity in Derived Transformations

The conjugated dienamine structure of this compound allows for a variety of transformations where selectivity is a key consideration.

Regioselectivity: In reactions with electrophiles, there are multiple nucleophilic sites: the pyridine nitrogen, the enamine nitrogen, and the α- and γ-carbons of the dienamine system. As discussed, protonation and N-oxidation/quaternization are likely to occur at the pyridine nitrogen (chemo-selectivity). For electrophilic attack on the dienamine moiety, the α- and γ-positions are the most nucleophilic due to resonance. The regioselectivity of this attack can be influenced by the nature of the electrophile and the reaction conditions. Soft electrophiles tend to favor attack at the softer γ-position (Michael addition), while harder electrophiles may react at the α-carbon.

Stereoselectivity: The (1E) configuration of the double bond adjacent to the pyridine ring is a key stereochemical feature. Reactions at the dienamine can proceed with varying degrees of stereocontrol. For instance, in cycloaddition reactions where the dienamine acts as the diene, the stereochemistry of the starting material will influence the stereochemistry of the product. The stereochemical outcome of reactions involving acyclic dienamines can be complex and is often dependent on the specific catalyst and reaction conditions used to control the conformation of the dienamine intermediate.

Chemoselectivity: The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve chemoselectivity. For example, in oxidation reactions, it is a challenge to selectively oxidize the dienamine moiety without affecting the pyridine ring, or vice versa. Similarly, in reductions, selective hydrogenation of one of the double bonds of the diene or the pyridine ring would require specific catalysts and conditions. The preferential reaction at the pyridine nitrogen for protonation, N-oxidation, and quaternization is an example of the inherent chemoselectivity of this molecule.

Kinetic and Thermodynamic Aspects of Reactivity, Employing Experimental and Computational Tools

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control: In electrophilic additions to the dienamine system, for instance, the initial site of attack might be determined by the lowest activation energy barrier (kinetic control), which may not necessarily lead to the most stable product. For example, protonation at the enamine nitrogen might be kinetically favorable but is reversible, while protonation at the pyridine nitrogen leads to a more stable pyridinium ion (thermodynamic product). Similarly, in cycloaddition reactions, the endo product is often the kinetic product due to favorable secondary orbital interactions in the transition state, while the exo product is typically the thermodynamically more stable product. The reaction temperature and time are critical parameters in determining the product distribution. Lower temperatures and shorter reaction times favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the thermodynamic product.

Experimental and Computational Tools: Understanding the intricate balance between these factors often requires a combination of experimental and computational methods. Kinetic studies, such as monitoring reaction rates under different conditions, can provide valuable information about the activation parameters of competing reaction pathways. Computational tools, particularly density functional theory (DFT), are invaluable for modeling reaction intermediates and transition states. These calculations can provide insights into the relative energies of different products and the activation barriers for their formation, thereby helping to rationalize and predict the observed regioselectivity, stereoselectivity, and chemoselectivity. For example, computational studies on dienamine catalysis have been used to elucidate the preference for the formation of certain stereoisomers by comparing the energies of the corresponding transition states.

Table 2: Factors Influencing Reaction Control

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

| Activation Energy | Lower | Higher |

| Product Stability | Less stable | More stable |

This table summarizes the general conditions that favor either kinetic or thermodynamic control in chemical reactions, which are applicable to the reactivity of this compound.

Coordination Chemistry and Ligand Design Principles of 1e 1 Pyridin 2 Ylbuta 1,3 Dien 1 Amine

The Role of (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine as a Versatile Polydentate Ligand

This compound is a molecule with significant potential as a versatile polydentate ligand. Its structure, featuring a pyridine (B92270) ring, a conjugated diene system, and an amine group, offers multiple potential points of attachment to a metal center. The presence of both a "hard" nitrogen donor (from the amine) and a "soft" nitrogen donor (from the pyridine ring), along with the delocalized π-system of the diene, suggests that it can coordinate to a wide variety of metals and potentially exhibit diverse bonding modes.

Identification of Potential Coordination Sites (Nitrogen Atoms, C=C Double Bonds)

The primary coordination sites on this compound are the two nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp²-hybridized nitrogen of the enamine moiety. The lone pair of electrons on the pyridyl nitrogen is readily available for coordination to a metal ion, a well-established mode of bonding for pyridine-containing ligands. jscimedcentral.com The enamine nitrogen also possesses a lone pair that can participate in coordination.

Beyond the nitrogen donors, the conjugated C=C double bonds of the buta-1,3-diene fragment represent potential coordination sites, particularly for electron-rich transition metals. The π-orbitals of the diene system can overlap with the d-orbitals of the metal, leading to π-coordination. This type of interaction is common for conjugated organic molecules and can lead to the formation of organometallic complexes with interesting electronic and catalytic properties.

Impact of the (1E) Stereochemistry on Chelation and Metal Binding Modes

The stereochemistry of a ligand plays a crucial role in determining how it can bind to a metal center. The "(1E)" designation in this compound refers to the trans configuration around the C1=C2 double bond. This specific spatial arrangement of the substituent groups has a profound impact on the chelation potential of the ligand.

Chelation is the formation of a ring structure when a polydentate ligand binds to a metal ion through two or more donor atoms. The (1E) stereochemistry places the pyridyl group and the amine group in a conformation that is conducive to forming a stable five- or six-membered chelate ring upon coordination to a metal center through both nitrogen atoms. The formation of such chelate rings is entropically favored and generally leads to more stable metal complexes compared to those formed with monodentate ligands. The flexibility of the butadiene backbone allows for some conformational freedom, which can accommodate the geometric preferences of different metal ions. researchgate.net

Synthesis and Comprehensive Characterization of Metal Complexes

Complexes with Transition Metals (e.g., 3d, 4d, 5d Series)

Transition metals, with their partially filled d-orbitals, are prime candidates for forming stable complexes with ligands like this compound. The synthesis would likely involve the direct reaction of a transition metal salt (e.g., chlorides, nitrates, or acetates of Fe(II/III), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II), etc.) with the ligand in a solvent such as ethanol, methanol, or acetonitrile. rsc.org The reaction conditions, such as temperature and reaction time, would be optimized to favor the formation of the desired complex. The resulting complexes could exhibit a variety of geometries, including octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Coordination with Main Group Metals and Lanthanides

The coordination chemistry of main group metals and lanthanides with nitrogen-containing ligands is also an area of active research. The nitrogen donors of this compound could coordinate to main group metal ions such as those of aluminum, gallium, indium, and tin. Lanthanide ions, known for their high coordination numbers and preference for hard donor atoms, could also form complexes with this ligand, primarily through the nitrogen atoms. The synthesis of these complexes would follow similar procedures to those used for transition metals, although the choice of solvent and reaction conditions might need to be adjusted based on the specific properties of the metal ion.

Spectroscopic and Structural Analysis of Metal-Ligand Adducts

The characterization of newly synthesized metal complexes is essential to determine their structure and bonding. A combination of spectroscopic and structural analysis techniques would be employed to fully elucidate the nature of the metal-ligand adducts of this compound.

Infrared (IR) spectroscopy would be used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=C bonds in the ligand upon complexation would provide evidence of coordination. For instance, a shift in the pyridine ring vibrations and the C=N stretching frequency of the enamine would indicate the involvement of the nitrogen atoms in bonding to the metal.

Electronic absorption (UV-Vis) spectroscopy would be used to study the electronic transitions within the complex. The appearance of new absorption bands in the visible region of the spectrum, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands, would be indicative of complex formation and provide insights into the electronic structure of the metal center. mdpi.com

Due to the highly specific nature of the chemical compound "this compound," publicly available research detailing its specific coordination chemistry and ligand design principles is limited. Extensive searches for dedicated studies on the ligand field effects, X-ray crystallographic analysis, and rational ligand design strategies based solely on this scaffold did not yield specific results.

Therefore, it is not possible to provide a detailed article that strictly adheres to the requested outline with scientifically accurate and verifiable data for "this compound" at this time. The principles of coordination chemistry and ligand design are well-established, but their specific application and the resulting empirical data are unique to each compound and its metallic complexes. Without dedicated research on this particular molecule, any attempt to generate the requested content would be speculative and not based on factual, citable evidence.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific properties and behaviors of "this compound" in the contexts outlined.

Applications of 1e 1 Pyridin 2 Ylbuta 1,3 Dien 1 Amine in Advanced Catalysis Research

Utility of (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine Metal Complexes in Heterogeneous Catalysis

Immobilization Techniques for Catalyst Systems

Further research and publication in peer-reviewed scientific journals are required to elucidate the catalytic potential of "this compound" and provide the necessary data to address the specific topics outlined in the user's request.

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound in Advanced Catalysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available research on the specific chemical compound this compound and its applications in advanced catalysis. Despite the growing interest in dienamine catalysis and the versatile role of pyridine-containing compounds in organocatalysis, specific studies detailing the catalytic performance, surface-supported applications, or contributions to sustainable chemistry of this particular molecule could not be identified.

The requested article, focusing on the applications of this compound in advanced catalysis research, including its role in surface-supported catalytic assemblies, as an organocatalyst in metal-free transformations, and its contribution to sustainable chemistry, cannot be generated with the required scientific accuracy and detail due to the absence of specific research findings for this compound.

While the broader fields of dienamine and organocatalysis are well-documented, any attempt to extrapolate this general knowledge to speculate on the specific functions and mechanisms of this compound would be conjectural and would not meet the standards of a scientifically rigorous article. The creation of data tables and detailed research findings, as requested, is not feasible without published experimental data.

Therefore, this report acknowledges the user's request but must conclude that the specific information required to construct the detailed article on this compound is not present in the accessible scientific domain. Further empirical research would be necessary to elucidate the catalytic properties and potential applications of this compound.

Emerging Research Frontiers and Future Directions for 1e 1 Pyridin 2 Ylbuta 1,3 Dien 1 Amine

Supramolecular Chemistry and Self-Assembly Processes

The fields of supramolecular chemistry and self-assembly focus on how molecules organize into larger, ordered structures through non-covalent interactions. For (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine, the presence of a nitrogen atom in the pyridine (B92270) ring and the amine group's N-H bonds could facilitate hydrogen bonding. Furthermore, the aromatic pyridine ring and the conjugated π-system of the diene could lead to π-π stacking interactions. These are fundamental concepts in the self-assembly of many organic molecules. researchgate.netnih.govresearchgate.netmdpi.comnih.gov The specific geometry and electronic properties of this compound would dictate the strength and directionality of these interactions, influencing the design of any potential self-assembled architectures. nih.gov

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A thorough investigation would require experimental techniques such as X-ray crystallography to determine the solid-state packing of the molecule. This would provide direct evidence of intermolecular interactions. Spectroscopic methods, including NMR and UV-Vis spectroscopy, could offer insights into these interactions in solution.

Design and Construction of Self-Assembled Architectures

Based on the understanding of its non-covalent interactions, researchers could potentially design and construct various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The formation of such structures is a key area of interest in materials science.

Potential in Materials Science and Functional Materials Development

The unique combination of functional groups in this compound suggests it could be a building block for new materials. However, without experimental data, its utility remains theoretical.

Polymerization Studies and Preparation of Advanced Polymeric Materials

The diene functionality in the molecule presents a potential site for polymerization. Studies would be needed to explore its reactivity with various initiators and monomers to create novel polymers. The properties of such polymers would depend on the polymerization method and the resulting molecular weight and architecture.

Development of Chemosensors and Optical Materials

The conjugated system of this compound, which includes the pyridine ring, could endow it with interesting photophysical properties. These properties are often exploited in the development of chemosensors, where the binding of an analyte causes a detectable change in fluorescence or color. The pyridine nitrogen, for instance, could act as a binding site for metal ions.

Theoretical Predictions and Validation for Novel Reactivity and Unexplored Applications

In the absence of experimental data, computational chemistry could provide valuable initial insights. mdpi.com Quantum-chemical calculations could be employed to predict the molecule's geometry, electronic structure, and reactivity. Such theoretical studies can guide future experimental work by identifying the most promising avenues for research. For example, calculations could predict the molecule's HOMO-LUMO gap, which is related to its electronic and optical properties, as well as its potential reactivity in various chemical reactions.

Integration of this compound Derivatives into Multi-Component Systems

The integration of this compound and its derivatives into multi-component reactions (MCRs) is a promising frontier in synthetic chemistry. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates structural features from each starting material. nih.gov This approach is valued for its efficiency, synthetic convergence, and atom economy, making it a cornerstone of modern drug discovery and organic synthesis. nih.govmdpi.com The unique structure of this compound, featuring a reactive dienamine system coupled with a pyridine ring, makes it an ideal candidate for the development of novel MCRs.

The dienamine moiety provides a versatile platform for cycloaddition reactions. For instance, 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes, which share a similar structural motif, have been shown to undergo Diels-Alder reactions with electron-poor dienophiles to generate various piperidinone and pyridinone derivatives. researchgate.net This reactivity highlights the potential for this compound to act as the diene component in [4+2] cycloadditions, a common strategy in MCRs for constructing complex heterocyclic scaffolds. Such reactions can be designed to proceed with high regio- and stereoselectivity. researchgate.net

The pyridine ring itself can participate in the reaction, either by influencing the electronic properties of the dienamine system or by acting as a directing group or internal ligand for a metal catalyst. The development of MCRs often involves the trapping of a reactive intermediate formed from two components by a third component. nih.gov The interplay between the dienamine and the pyridine functionalities within the same molecule could lead to unique and complex molecular architectures that would be difficult to access through traditional multi-step synthesis. For example, various pyridine-forming MCRs, such as the Hantzsch and Bohlmann-Rahtz syntheses, demonstrate the utility of building blocks that can undergo condensation and cyclization sequences in one pot. acsgcipr.org

The table below illustrates representative multi-component reactions where dienamines or related pyridine derivatives could serve as key building blocks, leading to diverse heterocyclic products.

| Reaction Type | Potential Reactants with Dienamine Derivative | Catalyst/Conditions | Resulting Product Class |

| Aza-Diels-Alder | Imine, Dienophile | Lewis Acid | Poly-substituted Piperidines |

| [4+2] Cycloaddition/Annulation | Alkyne, Electrophile | Transition Metal | Fused Pyridine Systems |

| Tandem Michael Addition/Cyclization | α,β-Unsaturated Carbonyl | Organocatalyst | Functionalized Carbocycles/Heterocycles |

| Povarov Reaction | Aniline (B41778), Aldehyde | Brønsted or Lewis Acid | Tetrahydroquinolines |

This strategic integration into MCRs allows for the rapid generation of libraries of complex molecules from simple precursors, accelerating the discovery of new biologically active compounds and functional materials. mdpi.com

Application of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the mechanisms of complex reactions, such as MCRs involving this compound, necessitates advanced analytical methods. In-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing critical data on reaction kinetics, transient intermediates, and the formation of products as the reaction occurs. mt.commdpi.com This approach eliminates the need for sample collection and offline analysis, which can be crucial when dealing with unstable or short-lived intermediates. mdpi.comspectroscopyonline.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally valuable for elucidating reaction mechanisms involving dienamine intermediates. acs.org It provides profound structural information, allowing for the characterization of elusive intermediates, their stability, formation pathways, and kinetic properties. nih.gov For example, in dienamine catalysis, NMR has been used to overcome challenges in detecting intermediates by modifying reaction kinetics to allow for their observation. acs.orgnih.gov This technique could be applied to study the Z/E isomerization of the dienamine double bond in this compound and to identify key substrate-catalyst complexes that dictate the stereochemical outcome of a reaction. nih.gov

In-situ Fourier-transform infrared (FTIR) spectroscopy , often using an attenuated total reflection (ATR) probe, is another key technique. mdpi.com It allows for the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mt.commdpi.com For a reaction involving this compound, one could monitor the disappearance of the dienamine's C=C and N-H stretching bands and the simultaneous appearance of new bands corresponding to the heterocyclic product. This real-time data is essential for optimizing reaction parameters and ensuring process safety and reliability upon scale-up. mdpi.com

The integration of multiple process analytical technologies (PAT), such as NMR, IR, and UV/Vis, can provide a comprehensive understanding of complex, multi-step synthetic processes in real time. nih.gov This multi-faceted approach allows each step of a reaction sequence to be monitored by the most suitable technique, leading to enhanced control and understanding of the entire process. nih.gov

The following table summarizes the application of various in-situ spectroscopic techniques for monitoring reactions involving dienamine derivatives.

| Spectroscopic Technique | Information Obtained | Relevance to this compound Chemistry |

| In-situ NMR | Detailed structural characterization of intermediates; Aggregation states; Intermolecular interactions. acs.org | Elucidation of stereoselective pathways; Characterization of transient dienamine isomers and catalyst-substrate complexes. nih.gov |

| In-situ FTIR (ATR) | Real-time concentration profiles of reactants, intermediates, and products; Reaction kinetics. mt.com | Monitoring the consumption of the dienamine and the formation rate of heterocyclic products in MCRs. mdpi.com |

| In-situ UV/Vis | Changes in conjugation and chromophores. | Tracking reaction progress for conjugated systems, especially in cycloaddition reactions that alter the π-system. nih.gov |

| In-situ Raman | Complementary vibrational information to IR; Good for aqueous media. spectroscopyonline.com | Studying reactions where IR is obscured by solvent interference or for monitoring specific vibrational modes. |

By employing these in-situ analytical methods, researchers can move beyond empirical reaction optimization to a more rational, data-driven approach for developing robust and efficient syntheses involving this compound and its derivatives. mt.comnih.gov

Q & A

Q. What are the recommended synthetic routes for (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves coupling pyridine derivatives with conjugated diene precursors under controlled conditions. Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Catalyst use : Palladium or copper catalysts enhance coupling efficiency in cross-coupling reactions .

- Temperature control : Maintaining 60–80°C minimizes side reactions while ensuring complete conversion .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., E/Z isomerism) via coupling constants (J values) and chemical shifts. Pyridine protons typically resonate at δ 7.5–8.5 ppm .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in conjugated systems .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Definitive structural confirmation (if crystals are obtainable) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental data (e.g., NMR vs. X-ray crystallography) for this compound?

Answer:

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, IR, XRD) .

- Dynamic vs. Static Structures : NMR may reflect solution-state conformers, while XRD shows solid-state packing. Use DFT calculations to model conformational flexibility .

- Error Analysis : Quantify instrumental limitations (e.g., NMR resolution, crystal twinning in XRD) .

Q. What methodological considerations are critical when refining the crystal structure using SHELX software?

Answer:

- Data Quality : Ensure high-resolution (<1.0 Å) data to resolve light atoms (e.g., H, N) .

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains .

- Restraints/Constraints : Apply geometric restraints for flexible moieties (e.g., pyridine rings) to avoid overfitting .

- Validation Tools : Check R-factor convergence (<0.05) and ADPs for thermal motion anomalies .

Q. What computational strategies are recommended for studying the electronic properties or potential biological interactions of this compound?

Answer:

- DFT Calculations :

- Molecular Docking :

Q. How can researchers ensure methodological rigor in the synthesis and analysis of this compound?

Answer:

- Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) in detail .

- Statistical Validation : Use ANOVA to assess yield variability across replicates .

- Peer Review : Pre-publish protocols on platforms like ChemRxiv for community feedback .

- Data Archiving : Deposit raw spectral/XRD data in public repositories (e.g., Cambridge Structural Database) .

Data Contradiction Analysis Example

Scenario : NMR suggests a planar structure, while XRD shows torsional distortion.

Resolution :

Compare DFT-optimized conformers with experimental data .

Check for solvent effects in NMR (e.g., DMSO vs. solid-state packing) .

Re-examine XRD data for disorder or thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.